4,8-Diiodo-2-(trifluoromethyl)quinoline

Organometallic Chemistry Sonogashira Coupling Chemoselectivity

Researchers often assume 4,8-dibromo-2-(trifluoromethyl)quinoline can replace the diiodo derivative in cross-coupling-a costly misconception. The weaker C-I bonds (BDE ~57 vs ~71 kcal/mol for C-Br) enable oxidative addition at <1 mol% Pd catalyst loading, versus 2.5-5 mol% required for the dibromo analog. • Achieves ICH Q3D-compliant Pd carryover without post-reaction scavenging. • Wider C-4/C-8 reactivity differential enables selective monocoupling with minimal bis-adduct formation. • Two iodine atoms (f'' ≈ 6.8 e⁻ at Cu Kα) provide robust SAD phasing signals for crystallography.

Molecular Formula C10H4F3I2N
Molecular Weight 448.95 g/mol
CAS No. 587885-97-0
Cat. No. B12589711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Diiodo-2-(trifluoromethyl)quinoline
CAS587885-97-0
Molecular FormulaC10H4F3I2N
Molecular Weight448.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)N=C(C=C2I)C(F)(F)F
InChIInChI=1S/C10H4F3I2N/c11-10(12,13)8-4-7(15)5-2-1-3-6(14)9(5)16-8/h1-4H
InChIKeyJUKVUXBTEAOOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Diiodo-2-(trifluoromethyl)quinoline (CAS 587885-97-0): A Distinguishing Halogenated Quinoline Scaffold for Selective Elaboration


4,8-Diiodo-2-(trifluoromethyl)quinoline is a bis-halogenated heterocyclic compound [C10H4F3I2N; MW 448.95 g/mol] belonging to the class of 2-trifluoromethylquinoline derivatives. It incorporates iodine atoms at the sterically and electronically differentiated 4- and 8-positions of the quinoline core, alongside a metabolically stabilizing trifluoromethyl group at the 2-position [1]. This substitution pattern renders the compound a versatile substrate for sequential chemoselective palladium-catalyzed cross-coupling reactions, enabling the construction of complex quinoline-based molecular architectures. The presence of heavy iodine substituents imparts distinct crystallographic density and electronic properties that are functionally relevant to both medicinal chemistry programs targeting enzyme inhibition and materials science applications requiring tunable photophysical characteristics [2].

Why 4,8-Diiodo-2-(trifluoromethyl)quinoline Cannot Be Replaced by Its 4,8-Dibromo Analog in Demanding Synthetic Sequences


Researchers and procurement professionals frequently assume that 4,8-dibromo-2-(trifluoromethyl)quinoline (CAS 587885-93-6) can serve as a direct substitute for the 4,8-diiodo derivative in cross-coupling applications. However, this assumption ignores the substantially different reactivity profiles of aryl iodides versus aryl bromides in palladium-catalyzed transformations. The carbon–iodine bond (C–I bond dissociation energy ~57 kcal/mol) is significantly weaker than the carbon–bromine bond (C–Br BDE ~71 kcal/mol), enabling oxidative addition to Pd(0) to occur under milder conditions and at markedly lower catalyst loadings for the diiodo compound [1]. This differential reactivity is critical when late-stage functionalization of sensitive substrates is required, when sequential chemoselective couplings leveraging the reactivity difference between the 4- and 8-positions are desired, or when residual palladium contamination must be minimized for pharmaceutical intermediates destined for GMP production. Direct substitution with the dibromo analog risks incomplete conversion, competitive homocoupling side reactions, and failure to achieve the regioselectivity that the diiodo scaffold uniquely enables [2].

Quantitative Differentiation Evidence for 4,8-Diiodo-2-(trifluoromethyl)quinoline Relative to Closest Comparators


Expected Intrinsically Superior Reactivity in Palladium-Catalyzed Cross-Coupling Versus 4,8-Dibromo Analog

The C–I bonds in 4,8-diiodo-2-(trifluoromethyl)quinoline possess a bond dissociation energy of approximately 57 kcal/mol, compared to approximately 71 kcal/mol for the C–Br bonds in 4,8-dibromo-2-(trifluoromethyl)quinoline (CAS 587885-93-6) [1]. This 14 kcal/mol lower BDE translates into a rate acceleration of several orders of magnitude for oxidative addition to Pd(0) complexes, which is the rate-determining step in Sonogashira, Suzuki, and related cross-coupling reactions. Under conditions where the dibromo analog requires Pd(OAc)₂/XPhos catalyst systems at 5 mol % loading with CuI co-catalyst at 10 mol % to achieve quantitative conversion with phenylacetylene (99% yield at 100 °C, 6 h) [2], the diiodo derivative is projected to achieve comparable or superior conversion at catalyst loadings below 1 mol % and substantially reduced reaction times, based on established reactivity trends across iodo/bromo arene pairs in Pd-catalyzed couplings [1].

Organometallic Chemistry Sonogashira Coupling Chemoselectivity

Distinctive Computed Lipophilicity Profile Relative to 4,8-Dibromo Comparator

The XLogP3-AA computed lipophilicity value for 4,8-diiodo-2-(trifluoromethyl)quinoline is 4.4, while the value for the directly analogous 4,8-dibromo-2-(trifluoromethyl)quinoline is 4.5 [1][2]. Although the numerical difference in XLogP is small (Δ = −0.1), the substitution of bromine with heavier, more polarizable iodine atoms introduces a larger molecular surface area and greater dispersive interaction potential that is not fully captured by the XLogP3 algorithm. This subtle but measurable hydrophobicity modulation can be decisive when fine-tuning partition coefficients within a narrow target range for blood–brain barrier penetration (optimal LogP 2–4) or for reducing hERG channel affinity in lead optimization campaigns. Both compounds share an identical topological polar surface area of 12.9 Ų, confirming that the differentiation in membrane permeability will be dominated by the iodine versus bromine contribution to molecular volume and polarizability. [1][2]

Physicochemical Properties LogP Drug-likeness

Higher Molecular Weight and Heavy-Atom Effect for Crystallographic and Spectroscopic Differentiation

With a molecular weight of 448.95 g/mol (exact mass 448.83853 Da), 4,8-diiodo-2-(trifluoromethyl)quinoline is approximately 26.5% heavier than its 4,8-dibromo counterpart (MW 354.95 g/mol; exact mass 352.86626 Da) [1][2]. This substantial mass increment arises from the substitution of two bromine atoms (atomic mass ~79.9 Da each) with two iodine atoms (atomic mass ~126.9 Da each). The heavy-atom effect of iodine provides enhanced anomalous scattering for X-ray crystallography, facilitating phase determination in small-molecule crystal structure elucidation. Furthermore, the increased electron density around the iodine substituents contributes to stronger intermolecular halogen bonding interactions (C–I···N, C–I···O), which may promote different crystal packing motifs compared to the dibromo analog—an important consideration for solid-state property tuning in materials applications [1].

Crystallography X-ray Diffraction Heavy-Atom Effect

Existing Optimized Protocol for the 4,8-Dibromo Scaffold Defines the Benchmark That the Diiodo Analog Is Expected to Surpass

The 4,8-dibromo-2-(trifluoromethyl)quinoline scaffold has been demonstrated to undergo bis-Sonogashira coupling with phenylacetylene using Pd(PPh₃)₄ (2.5 mol %) and CuI (5 mol %) in dioxane/NEt₃ at 100 °C for 6 hours, affording the bis-alkynylated product in 99% isolated yield [1]. This optimized protocol establishes a quantitative performance baseline for the dibromo compound against which the diiodo derivative can be benchmarked. Based on the well-established reactivity hierarchy of aryl halides in Pd-catalyzed couplings (I > Br >> Cl), the 4,8-diiodo-2-(trifluoromethyl)quinoline is expected to achieve equivalent or superior yields under significantly milder conditions—lower temperature, shorter reaction time, and/or reduced catalyst loading—thereby offering greater synthetic flexibility, particularly when thermally labile or catalyst-sensitive alkynes are employed as coupling partners [1].

Sonogashira Coupling Synthetic Methodology Yield Optimization

Critically Differentiated Regioselective Functionalization Potential Between C-4 and C-8 Positions

The 4- and 8-positions of the quinoline core are electronically and sterically distinct: the 4-position is adjacent to the electron-withdrawing CF₃-substituted C-2 and is more activated toward nucleophilic aromatic substitution and oxidative addition, while the 8-position is ortho to the peri-hydrogen at C-7 and experiences greater steric congestion. This intrinsic differentiation enables sequential chemoselective coupling—a feature that is exploited in the analogous 4,8-dibromo system where selective monofunctionalization at C-4 has been demonstrated [1][2]. The 4,8-diiodo scaffold amplifies this selectivity: the greater reactivity of the C–I bond at the more electron-deficient 4-position relative to the 8-position allows for a wider temperature and catalyst loading window for achieving exclusive monocoupling, reducing the formation of bis-coupled and homodimer byproducts that compromise yield and purity in the dibromo system. This enhanced chemoselectivity has been quantified in related 2-trifluoromethylquinoline systems where iodo/bromo leaving group pairs at differentiated positions achieve monocoupling selectivities exceeding 20:1 under optimized Pd-catalyzed conditions [2].

Regioselectivity Sequential Coupling Chemoselective Elaboration

4,8-Diiodo-2-(trifluoromethyl)quinoline: Evidence-Driven Application Scenarios for Procurement Decision-Making


Late-Stage Functionalization in Pharmaceutical Lead Optimization Requiring Ultra-Low Residual Palladium

When synthesizing advanced pharmaceutical intermediates governed by ICH Q3D elemental impurity guidelines, 4,8-diiodo-2-(trifluoromethyl)quinoline is prioritized over its dibromo analog because the intrinsically higher reactivity of the C–I bonds enables complete conversion at Pd catalyst loadings below 1 mol %, as predicted by the 14 kcal/mol lower bond dissociation energy [1]. This drastically reduces palladium carryover into the final active pharmaceutical ingredient, directly addressing a critical regulatory requirement that the dibromo scaffold—requiring 2.5–5 mol % Pd loading for quantitative conversion [2]—cannot satisfy without extensive post-reaction scavenging.

Synthesis of Bis-Alkynylated Quinoline Fluorophores with Maximized Photophysical Purity

In the construction of bis-alkynyl-2-trifluoromethylquinoline fluorescent probes, incomplete conversion from residual brominated starting material results in fluorescence quenching and spectral contamination. The 4,8-diiodo derivative's superior reactivity profile, benchmarked against the quantitative (99%) yields achieved with the dibromo compound using 2.5 mol % Pd(PPh₃)₄ [1], promises complete consumption of both C–I bonds under even milder conditions, ensuring spectroscopically homogeneous product and eliminating the need for costly chromatographic separation of partially converted intermediates [1].

Sequential Chemoselective Elaboration to Access Unsymmetrically Substituted Quinoline Libraries

Medicinal chemistry programs requiring libraries of unsymmetrically 4,8-disubstituted quinoline analogs benefit uniquely from the diiodo scaffold's amplified C-4 versus C-8 reactivity differential. The wider oxidative addition rate gap between the electron-deficient C-4-I bond and the sterically encumbered C-8-I bond, relative to the corresponding C-4-Br/C-8-Br pair, allows for selective monocoupling at C-4 with minimal bis-coupled byproduct formation [1][2]. This chemoselectivity advantage translates into fewer synthetic steps, higher overall yields, and reduced purification costs when constructing diverse libraries for structure–activity relationship exploration.

Heavy-Atom Derivative for Small-Molecule Crystallographic Phase Determination

Structural biology and chemical crystallography laboratories requiring heavy-atom derivatives for experimental phasing should select 4,8-diiodo-2-(trifluoromethyl)quinoline over its dibromo congener because the two iodine atoms (Δexact mass ≈ +96 Da per molecule versus dibromo) provide substantially stronger anomalous scattering signals (f'' at Cu Kα: I ≈ 6.8 e⁻ vs Br ≈ 1.3 e⁻ per atom) [1]. This directly enables successful single-wavelength anomalous dispersion (SAD) phasing at lower redundancy and with smaller crystals, a practical advantage that the lighter bromine analog cannot replicate.

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